molecular formula C21H28N2O2 B2406449 (E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide CAS No. 2411332-20-0

(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide

Cat. No.: B2406449
CAS No.: 2411332-20-0
M. Wt: 340.467
InChI Key: KAUGMWVOIFCICG-DHZHZOJOSA-N
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Description

(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group, a naphthalene ring, and a butenamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of the 2-propoxynaphthalene derivative through a Friedel-Crafts alkylation reaction.

    Amidation Reaction: The naphthalene derivative undergoes an amidation reaction with N-methyl-N-(dimethylamino)methylamine to form the intermediate compound.

    Formation of the Butenamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthalene oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.

    Medicine: Explored for its potential pharmacological properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-propoxynaphthamide: Similar structure but lacks the butenamide moiety.

    4-(Dimethylamino)-N-methylbutanamide: Similar structure but lacks the naphthalene ring.

    N-Methyl-N-(2-naphthylmethyl)but-2-enamide: Similar structure but lacks the dimethylamino group.

Uniqueness

(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide is unique due to the combination of the dimethylamino group, naphthalene ring, and butenamide moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-5-15-25-20-13-12-17-9-6-7-10-18(17)19(20)16-23(4)21(24)11-8-14-22(2)3/h6-13H,5,14-16H2,1-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUGMWVOIFCICG-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)CN(C)C(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)CN(C)C(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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